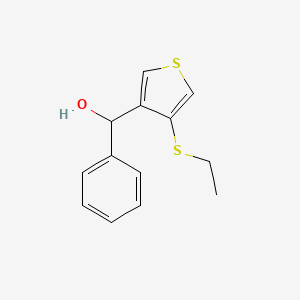
(4-Ethylsulfanylthiophen-3-yl)-phenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethylsulfanylthiophen-3-yl)-phenylmethanol is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylsulfanylthiophen-3-yl)-phenylmethanol can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is used to synthesize thiophene derivatives. This reaction typically involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethylsulfanylthiophen-3-yl)-phenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Ethylsulfanylthiophen-3-yl)-phenylmethanol is used as a building block for the synthesis of more complex molecules.
Biology
It can be used in the design of bioactive compounds and as a probe for studying biological processes .
Medicine
In medicine, thiophene derivatives are known for their pharmacological activities. This compound may be explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mécanisme D'action
The mechanism of action of (4-Ethylsulfanylthiophen-3-yl)-phenylmethanol involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. Additionally, the phenylmethanol group can participate in π-π interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2-Ethylthiophene: Similar structure but lacks the phenylmethanol group.
4-Methylthiophen-3-yl)-phenylmethanol: Similar structure with a methyl group instead of an ethylsulfanyl group.
Uniqueness
(4-Ethylsulfanylthiophen-3-yl)-phenylmethanol is unique due to the presence of both the ethylsulfanyl and phenylmethanol groups. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H14OS2 |
|---|---|
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
(4-ethylsulfanylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14OS2/c1-2-16-12-9-15-8-11(12)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3 |
Clé InChI |
PHPZJBJJRXKBLD-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CSC=C1C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-spiro[benzofuran-2,4'-piperidin]-6-ol](/img/structure/B12990932.png)
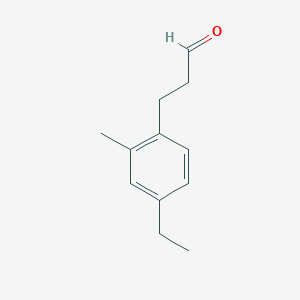
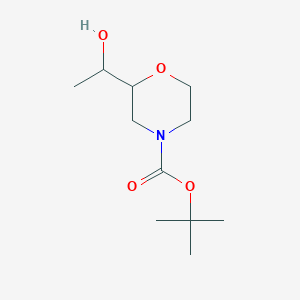
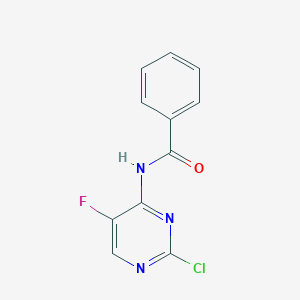
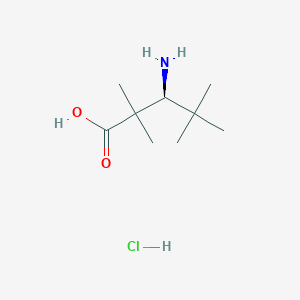
![5,7-Dichloro-N-(3-chlorophenyl)-N-methylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990957.png)
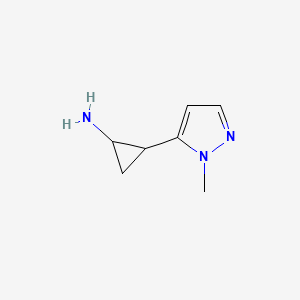

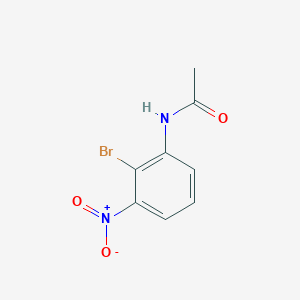
![2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine](/img/structure/B12990967.png)

![6-Oxooctahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B12990981.png)
